DEA NONOate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

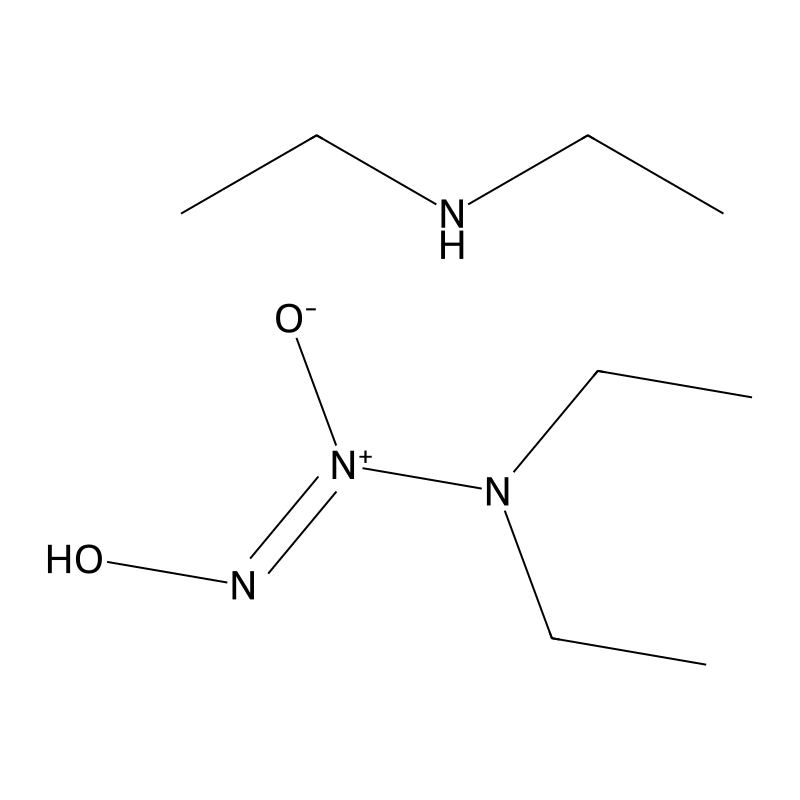

Diethylamine NONOate, commonly referred to as DEA NONOate, is a chemical compound classified as a nitric oxide donor. Its systematic name is 2-(N,N-Diethylamino)-diazenolate-2-oxide, and it is represented by the chemical formula with a molecular weight of approximately 132.14 g/mol. DEA NONOate appears as a white to off-white solid and is soluble in various solvents including ethanol and dimethyl sulfoxide. It serves as a reliable source of nitric oxide, releasing it spontaneously under physiological conditions, particularly at neutral to alkaline pH levels .

DEA NONOate undergoes decomposition to release nitric oxide and diethylamine. The reaction is characterized by first-order kinetics, meaning the rate of NO release is proportional to the concentration of DEA NONOate. The half-life of DEA NONOate varies with pH and temperature; for instance, at pH 7.4 and 37 °C, its half-life is approximately 2 minutes, while at 22-25 °C it extends to about 16 minutes . The decomposition can be summarized by the following reaction:

In alkaline conditions, the compound decomposes cleanly without forming significant byproducts such as nitrosamines .

As a nitric oxide donor, DEA NONOate plays a crucial role in various biological processes. Nitric oxide itself is a signaling molecule involved in vasodilation, neurotransmission, and immune responses. Studies have shown that DEA NONOate can influence cellular mechanisms such as guanylate cyclase activation, leading to increased cyclic guanosine monophosphate levels, which mediates vasodilation . Furthermore, it has been used in experimental setups to study the effects of nitric oxide on various cellular functions, including inhibition of enzymes like glyceraldehyde 3-phosphate dehydrogenase .

DEA NONOate can be synthesized through several methods involving the reaction of diethylamine with nitrous acid or other diazeniumdiolate precursors. One common approach includes dissolving diethylamine in an alkaline solution followed by the addition of sodium nitrite, allowing for the formation of the diazeniumdiolate structure. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

DEA NONOate is utilized primarily in research settings as a controlled source of nitric oxide. Its applications include:

- Cell culture experiments: To study the effects of nitric oxide on cell viability and signaling pathways.

- Pharmacological studies: Investigating the role of nitric oxide in cardiovascular health and disease.

- Biochemical assays: As a reagent in assays that measure nitric oxide levels or its biological effects on enzymes and cellular processes .

Research has indicated that DEA NONOate interacts with various biological systems. Notably, it has been studied for its effects on endothelial cells and its role in modulating vascular responses through nitric oxide signaling pathways. Interaction studies have also explored its potential therapeutic benefits in conditions characterized by impaired nitric oxide signaling, such as hypertension and diabetes .

Several compounds share structural similarities with DEA NONOate, categorized under the broader class of NONOates (diazeniumdiolates). Here are some notable examples:

| Compound Name | Chemical Formula | Molecular Weight | Half-Life (37 °C, pH 7.4) | NO Release per Mole |

|---|---|---|---|---|

| Diethylamine NONOate | 132.14 g/mol | 2 min | 1.5 moles | |

| Diethylenetriamine NONOate | 163.18 g/mol | ~20 h | 2 moles | |

| Spermine NONOate | 262.35 g/mol | ~39 min | 2 moles | |

| PROLI NONOate | 172.17 g/mol | ~1.8 s | 2 moles |

Uniqueness: DEA NONOate is distinguished by its rapid release kinetics compared to other NONOates like diethylenetriamine NONOate, which has a significantly longer half-life. This rapid release makes DEA NONOate particularly useful for acute studies involving nitric oxide signaling where immediate effects are desired .

Structural Characterization and Nomenclature

Diethylamine NONOate belongs to the class of compounds formally designated as diazeniumdiolates, which are characterized by the general formula R₁R₂N-(NO⁻)-N=O. The systematic nomenclature for this compound includes several accepted forms: diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate, and sodium N-(diethylamino)-N-oxidonitrous amide. The International Union of Pure and Applied Chemistry name reflects its structural complexity as sodium; N-(diethylamino)-N-oxidonitrous amide; hydrate.

The molecular structure of diethylamine NONOate features three sequential nitrogen atoms in its core framework, consisting of an amine functional group, a bridging nitric oxide anion group, and a terminal nitrosyl group. Structural studies have confirmed the substantial double bond character of the nitrogen-nitrogen linkage in the diazeniumdiolate moiety, with the oxygen atoms positioned cis to one another, which represents the thermodynamically stable configuration. This cis arrangement is a defining characteristic of diazeniumdiolate compounds and contributes to their stability and reactivity patterns.

The compound exists as various salt forms, with the sodium salt hydrate being commonly encountered in research applications. The molecular formula for the sodium salt hydrate is C₄H₁₂N₃NaO₃, with a molecular weight of 173.15 grams per mole. Alternative formulations include the diethylammonium salt, which has the molecular formula C₄H₁₁N₃O₂ - C₄H₁₁N and a molecular weight of 206.3 grams per mole.

Synthetic Pathways and Precursor Compounds

The synthesis of diethylamine NONOate follows the general methodology established for diazeniumdiolate preparation, involving the direct reaction of diethylamine with nitric oxide under specific conditions. The fundamental reaction pathway was first described by Russell Drago and Bruce Karstetter in 1961, who demonstrated that diethylamine reacts with nitric oxide to produce a white powder corresponding to the diazeniumdiolate structure.

The synthetic process typically employs diethylamine as the primary precursor compound, which is classified as a secondary amine with the formula (CH₃CH₂)₂NH. Diethylamine itself is produced industrially through the alumina-catalyzed reaction of ethanol and ammonia, often obtained together with ethylamine and triethylamine in a mixed product stream. The annual production of the three ethylamines was estimated to be 80,000,000 kilograms in 2000, providing adequate precursor availability for diazeniumdiolate synthesis.

Recent developments in diazeniumdiolate synthesis have focused on improving safety and scalability of the preparation methods. Traditional methodologies presented safety concerns, including unexpected explosions during preparation, highlighting the need for safer and more practical synthetic approaches. A novel methodology utilizing calcium hydroxide as a base in aqueous systems has been developed, offering enhanced safety profiles and scalability for large-scale production.

The mechanistic understanding of diazeniumdiolate formation involves two primary proposed pathways. In the first mechanism, nitric oxide reacts with the amine to form a nitrosamine radical anion intermediate, which subsequently reacts with another molecule of nitric oxide to form the diazeniumdiolate. The alternative mechanism proposes that nitric oxide first dimerizes to form dinitrogen dioxide, which then acts electrophilically in coupling with the amine to produce the diazeniumdiolate.

Experimental conditions for synthesis typically involve exposing the amine to high pressures of nitric oxide, ranging from 4 to 10 atmospheres, under anaerobic conditions for extended periods of 72 to 120 hours. Temperature control is critical, with reactions often conducted at reduced temperatures to enhance product formation and stability. The reaction mixture is typically depressurized and pressurized multiple times with nitrogen and nitric oxide to ensure proper gas exchange and optimal reaction conditions.

| Synthesis Parameter | Typical Range | Reference |

|---|---|---|

| Nitric Oxide Pressure | 4-10 atm | |

| Reaction Time | 72-120 hours | |

| Temperature | -80°C to 20°C | |

| Base Requirement | Calcium hydroxide or sodium methoxide |

Physicochemical Properties (Solubility, Stability, Reactivity)

Diethylamine NONOate exhibits distinctive physicochemical properties that govern its behavior in various environments and applications. The compound demonstrates excellent solubility characteristics in multiple solvent systems, making it versatile for different experimental conditions. Solubility data indicates that the compound dissolves readily in ethanol at concentrations up to 25 milligrams per milliliter, in dimethyl sulfoxide and dimethyl formamide at 2 milligrams per milliliter, and in phosphate buffered saline at pH 7.2 up to 10 milligrams per milliliter.

The stability profile of diethylamine NONOate is highly dependent on pH and temperature conditions. Under alkaline conditions above pH 8.0, the compound demonstrates remarkable stability and can be stored at -20°C for extended periods. Stock solutions prepared in 10 millimolar sodium hydroxide exhibit excellent stability and can be maintained at 0°C for 24 hours without significant decomposition. However, the compound undergoes rapid decomposition under acidic conditions, with decomposition becoming nearly instantaneous at pH 5.0.

Temperature significantly influences the stability characteristics of diethylamine NONOate. At physiological temperature of 37°C and pH 7.4, the compound exhibits a half-life of approximately 2 minutes, while at room temperature (22-25°C) under the same pH conditions, the half-life extends to 16 minutes. This temperature dependence reflects the first-order kinetics governing the decomposition process and the pH-dependent nature of the reaction.

The reactivity of diethylamine NONOate centers on its ability to undergo pH-dependent decomposition to release nitric oxide and regenerate the parent diethylamine. The stoichiometry of nitric oxide release indicates that 1.5 moles of nitric oxide are liberated from each mole of diethylamine NONOate in aqueous solution. This release follows first-order kinetics and proceeds through a pH-dependent mechanism, with the rate of decomposition increasing dramatically as pH decreases.

The compound exhibits characteristic ultraviolet absorption properties that enable quantitative analysis in solution. The intact diethylamine NONOate demonstrates specific absorption characteristics that can be utilized for concentration determination and purity assessment. These spectroscopic properties provide valuable analytical tools for monitoring synthesis progress and product quality.

Storage requirements reflect the compound's sensitivity to environmental conditions. Long-term storage necessitates temperatures of -80°C under inert atmosphere protection to prevent degradation. The compound shows hygroscopic properties and requires protection from light and oxygen exposure. Aqueous solutions must be prepared fresh daily due to the instability of the compound in aqueous environments at neutral pH.

Diethylamine NONOate demonstrates potent antimicrobial activity against gram-negative bacteria through multiple mechanisms of action [1] [2]. The compound exhibits particularly strong efficacy against Escherichia coli, achieving 99.9% growth inhibition at concentrations of 65 mM, demonstrating comparable effectiveness to ciprofloxacin at 1 μg/mL [1] [2]. This antimicrobial activity is attributed to the controlled release of nitric oxide, which exerts bactericidal effects through multiple pathways including cell wall disruption and adenosine triphosphate depletion [1] [2].

The antimicrobial mechanism involves the penetration of nitric oxide through the bacterial cell envelope, where it subsequently targets critical cellular components [3] [4]. Gram-negative bacteria, characterized by their thinner cell walls compared to gram-positive bacteria, exhibit increased susceptibility to nitric oxide-mediated damage [3]. This enhanced vulnerability is attributed to the greater ease with which nitric oxide can penetrate the gram-negative cell envelope and access intracellular targets [3].

Research has demonstrated that Pseudomonas aeruginosa, a clinically significant gram-negative pathogen, shows marked sensitivity to nitric oxide-releasing polymeric fibers containing diethylamine NONOate [3]. The bacterium's viability decreased to 67%, 15%, and 29% when treated with different NONOate formulations over 24 hours [3]. The sustained release of nitric oxide proved crucial for overcoming the bacterial efflux pump mechanisms that typically reduce intracellular nitric oxide concentrations [3].

The antimicrobial efficacy extends to drug-resistant strains, including multidrug-resistant Acinetobacter baumannii [4]. Studies have shown that nitric oxide-releasing materials can achieve complete eradication (>5-log reduction) of both drug-susceptible and drug-resistant A. baumannii strains [4]. This broad-spectrum activity against resistant organisms positions diethylamine NONOate as a promising antimicrobial agent in the context of increasing antibiotic resistance [4].

Table 1: Antimicrobial Activity Against Gram-Negative Bacteria

| Organism | Effective Concentration | Inhibition Rate | Mechanism |

|---|---|---|---|

| Escherichia coli | 65 mM | 99.9% | Cell wall disruption, ATP depletion |

| Pseudomonas aeruginosa | Variable (fiber delivery) | 67-85% (24h) | Efflux pump inhibition |

| Gram-negative bacteria (general) | Variable | Variable | Membrane penetration |

| Acinetobacter baumannii | Variable (with light activation) | >5-log reduction | Oxidative/nitrosative damage |

The bacterial resistance to nitric oxide-mediated killing appears to be minimal, as bacteria have not developed significant clearance mechanisms against NONOate compounds [3]. This resistance profile differs markedly from conventional antibiotics, making diethylamine NONOate a valuable alternative for treating infections caused by resistant gram-negative bacteria [4] [5].

Enzyme Inhibition Pathways (O⁶-methylguanine-DNA-methyltransferase, Glyceraldehyde-3-phosphate dehydrogenase)

Diethylamine NONOate exerts significant inhibitory effects on critical cellular enzymes through nitric oxide-mediated mechanisms [6] [7] [8]. The compound demonstrates particular potency against O⁶-methylguanine-DNA-methyltransferase and glyceraldehyde-3-phosphate dehydrogenase, both of which play essential roles in cellular metabolism and DNA repair processes [6] [7].

O⁶-methylguanine-DNA-methyltransferase inhibition occurs through the formation of S-nitrosothiol adducts at critical cysteine residues within the enzyme [6]. The nitric oxide released from diethylamine NONOate directly interacts with the sulfhydryl groups of cysteine residues, forming stable S-nitrosothiol modifications that render the enzyme catalytically inactive [6]. This inhibition significantly impairs the cellular capacity for DNA alkylation repair, potentially contributing to the cytotoxic effects of the compound [6].

Glyceraldehyde-3-phosphate dehydrogenase represents another major target for diethylamine NONOate-mediated inhibition [7] [8]. Treatment with nitric oxide donors, including diethylamine NONOate, results in the nitrosylation of critical cysteine residues within the enzyme's active site [7]. This modification leads to the loss of dehydrogenase activity and the simultaneous acquisition of acyl phosphatase activity [7]. The functional consequence of this enzymatic modification is the uncoupling of glycolytic flux from substrate-level phosphorylation, resulting in decreased adenosine triphosphate production despite continued glucose metabolism [7].

The inhibition of glyceraldehyde-3-phosphate dehydrogenase by diethylamine NONOate occurs in a concentration-dependent manner, with significant effects observed at concentrations ranging from 10 to 100 μM [8]. The modification is reversible in the presence of reducing agents such as dithiothreitol, indicating that the inhibition mechanism involves oxidative modification of sulfhydryl groups rather than permanent structural damage [8].

Additional enzyme targets include pyruvate formate lyase and ribonucleotide reductase, both of which contain glycyl radical cofactors essential for their catalytic activity [9]. Diethylamine NONOate irreversibly destroys these glycyl radicals, leading to complete enzyme inactivation [9]. The compound also targets the iron-sulfur clusters of the corresponding activating enzymes, converting them to catalytically inactive dinitrosyl iron complexes [9].

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Mechanism | Concentration Range | Effect |

|---|---|---|---|

| MGMT (O⁶-methylguanine-DNA-methyltransferase) | S-nitrosothiol formation | Variable | Reduced DNA repair activity |

| GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) | Cysteine nitrosylation, acyl phosphatase activation | 10-100 μM | Uncoupling of glycolysis, ATP depletion |

| Pyruvate formate lyase (PFL) | Glycyl radical destruction | 100 μM - 1 mM | Anaerobic metabolism inhibition |

| Ribonucleotide reductase | Iron-sulfur cluster disruption | 100 μM - 1 mM | DNA synthesis inhibition |

| Estrogen receptor | Zinc finger modification | 10-100 μM | Transcriptional activity loss |

The estrogen receptor also represents a significant target for diethylamine NONOate-mediated inhibition [10]. The compound interferes with the zinc finger domains essential for DNA binding, leading to reduced transcriptional activity [10]. This inhibition occurs through the modification of cysteine residues within the zinc-thiolate centers, preventing proper protein folding and DNA recognition [10].

Modulation of Adenosine Triphosphate-Dependent Cellular Processes

Diethylamine NONOate exerts profound effects on cellular adenosine triphosphate metabolism and adenosine triphosphate-dependent processes through multiple interconnected mechanisms [11] [7] [12]. The compound significantly reduces cellular adenosine triphosphate content, with studies demonstrating a decrease to approximately 78-80% of control values following treatment with 100 μM diethylamine NONOate for 30 minutes [11].

The reduction in adenosine triphosphate levels results from the compound's inhibitory effects on multiple components of cellular energy metabolism [11] [12]. Diethylamine NONOate inhibits mitochondrial electron transport at both complex I and complex IV, leading to impaired oxidative phosphorylation and reduced adenosine triphosphate synthesis [12] [11]. The compound also affects the Krebs cycle, further compromising cellular energy production [11].

Adenosine kinase activity experiences nearly complete inhibition following diethylamine NONOate treatment [11]. This enzyme is responsible for phosphorylating adenosine to adenosine monophosphate, and its inhibition leads to the accumulation of intracellular adenosine [11]. The inhibition appears to be mediated through substrate feedback inhibition, as the increased intracellular adenosine levels directly inhibit adenosine kinase activity [11].

The glycolytic pathway demonstrates complex responses to diethylamine NONOate treatment [7] [13] [14]. While the compound inhibits glyceraldehyde-3-phosphate dehydrogenase, leading to uncoupling of glycolytic flux from adenosine triphosphate synthesis, it simultaneously increases overall glycolytic activity in certain cell types [7] [13] [14]. This paradoxical effect results in increased glucose consumption without corresponding adenosine triphosphate production, contributing to cellular energy depletion [7].

Hexokinase activity shows variable responses depending on cellular context and concentration [13] [14]. In some cancer cell lines, diethylamine NONOate treatment at concentrations of 5-20 μM leads to increased hexokinase activity, promoting glucose uptake and metabolism [13] [14]. However, in other cellular contexts, the compound may inhibit hexokinase activity, particularly at higher concentrations [13] [14].

Table 3: Adenosine Triphosphate-Dependent Cellular Process Modulation

| Process | Effect of DEA NONOate | Concentration | Duration |

|---|---|---|---|

| Cellular ATP Content | Decreased to 78-80% of control | 100 μM | 30 minutes |

| Glycolytic Flux | Increased (uncoupled from ATP synthesis) | 25-100 μM | 30 minutes - 2 hours |

| Mitochondrial Respiration | Inhibited (complex I and IV) | 100-750 μM | 30 minutes - 2 hours |

| Adenosine Kinase Activity | Nearly completely inhibited | 100 μM | 30 minutes |

| Hexokinase Activity | Increased (context-dependent) | 5-20 μM | 24-72 hours |

The modulation of adenosine triphosphate-dependent processes extends to protein synthesis and cellular transport mechanisms [12]. The compound's effects on electron transport chain function lead to alterations in proton gradients across cellular membranes, affecting adenosine triphosphate-dependent transport processes [12]. These effects are particularly pronounced in bacteria, where the disruption of proton-motive force significantly impairs adenosine triphosphate synthesis and cellular viability [12].

Role in Oxidative Stress and Immune Response

Diethylamine NONOate demonstrates complex roles in oxidative stress modulation and immune response regulation [15] [16] [5]. The compound exhibits both pro-oxidant and antioxidant properties depending on cellular context and concentration [15]. At physiological concentrations, diethylamine NONOate primarily functions as an antioxidant through iron sequestration mechanisms [15].

The antioxidant activity of diethylamine NONOate is mediated through the formation of dinitrosyl iron complexes with the cellular iron pool [15]. These complexes render iron catalytically inactive, preventing its participation in Fenton reactions that generate harmful reactive oxygen species [15]. Studies have demonstrated that cells pretreated with diethylamine NONOate show significantly reduced intracellular oxidation and improved survival when exposed to hydrogen peroxide [15].

Immune cell function is significantly modulated by diethylamine NONOate treatment [16] [5]. The compound inhibits mast cell activation through the soluble guanylate cyclase-cyclic guanosine monophosphate-protein kinase G pathway [16]. This inhibition results in dose-dependent suppression of histamine, eicosanoid, and cytokine release from immunoglobulin E-stimulated mast cells [16]. The effect is associated with the inhibition of mitogen-activated protein kinase and nuclear factor kappa B phosphorylation [16].

Neutrophil function experiences significant modulation through diethylamine NONOate-mediated respiratory burst inhibition [12]. The compound blocks the energy-dependent phases of aminoglycoside uptake in bacteria by inhibiting electron transport chain function [12]. This mechanism provides protection to bacteria from aminoglycoside antibiotics, demonstrating the complex relationship between nitric oxide signaling and antimicrobial resistance [12].

Macrophage responses to diethylamine NONOate involve both direct and indirect effects on cellular function [5]. The compound can induce inducible nitric oxide synthase expression in activated macrophages, leading to sustained nitric oxide production [5]. This autocrine signaling loop may contribute to the antimicrobial and antitumor activities of activated macrophages [5].

Table 4: Oxidative Stress and Immune Response Modulation

| Response Type | Mechanism | Concentration Range | Pathway |

|---|---|---|---|

| Oxidative Stress Reduction | Iron sequestration via DNIC formation | 25-50 μM | CIP sequestration |

| Mast Cell Activation | Inhibition of histamine/cytokine release | 65 mM | sGC-cGMP-PKG pathway |

| Neutrophil Function | Respiratory burst modulation | 100-750 μM | Electron transport chain inhibition |

| Macrophage Response | iNOS expression modulation | Variable | NF-κB/MAPK signaling |

| Iron Chelation | Catalytically inactive iron complexes | 25-200 μM | Dinitrosyl iron complex formation |

The oxidative stress response involves the modulation of cellular antioxidant systems [15]. Diethylamine NONOate treatment leads to the upregulation of protective enzymes such as heme oxygenase-1, which contributes to cellular stress resistance [15]. The compound also affects the expression of other antioxidant enzymes, creating a complex network of protective responses [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types